Brevenal
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Overview
Description
Brevenal is a marine natural product isolated from the dinoflagellate Karenia brevis. This compound has garnered significant attention due to its potential therapeutic properties, particularly in the treatment of chronic respiratory diseases such as chronic obstructive pulmonary disease, cystic fibrosis, and asthma . This compound is known for its anti-inflammatory and immunomodulatory effects, making it a promising candidate for drug development .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of brevenal involves complex organic reactions due to its intricate ladder-frame polyether structure. One of the synthetic routes includes the modification of the aldehyde moiety to produce various this compound derivatives . These derivatives are prepared through reactions such as hydrazone formation, which involves the reaction of this compound with hydrazine derivatives under controlled conditions .
Industrial Production Methods: Industrial production of this compound is still in the research phase, primarily due to the challenges associated with its complex structure. Current methods focus on isolating this compound from natural sources, particularly from the marine dinoflagellate Karenia brevis . Advances in biotechnology and marine natural product chemistry may pave the way for more efficient industrial production methods in the future.
Chemical Reactions Analysis
Types of Reactions: Brevenal undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound to enhance its therapeutic properties .
Common Reagents and Conditions: Common reagents used in the chemical reactions of this compound include hydrazine derivatives for hydrazone formation and oxidizing agents for oxidation reactions . The reactions are typically carried out under controlled conditions to ensure the stability and integrity of the compound.
Major Products Formed: The major products formed from the chemical reactions of this compound include its hydrazide derivatives, which have been shown to retain the beneficial properties of the parent compound while potentially offering improved pharmacological profiles .
Scientific Research Applications
Brevenal has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, this compound serves as a model compound for studying the synthesis and modification of ladder-frame polyethers . In biology and medicine, this compound’s anti-inflammatory and immunomodulatory properties make it a potential therapeutic agent for treating chronic respiratory diseases . Additionally, this compound has been shown to increase mucociliary clearance in animal models, further highlighting its potential as a respiratory therapeutic .
Mechanism of Action
Brevenal exerts its effects by modulating the activity of immune cells and reducing the secretion of proinflammatory mediators . It does not alter the expression of cell surface Toll-like receptor 4, thereby maintaining the cells’ ability to respond to bacterial infections . This compound also shifts innate immune cells to a less active state, reducing inflammation in the lungs . The exact molecular targets and pathways involved in this compound’s mechanism of action are still under investigation, but its ability to modulate immune responses is a key aspect of its therapeutic potential .
Comparison with Similar Compounds
Brevenal is unique among marine natural products due to its specific ladder-frame polyether structure and its ability to antagonize the effects of brevetoxins . Similar compounds include brevetoxins, hemibrevetoxin B, brevisin, brevisamide, and tamulamides A and B . Unlike brevetoxins, which are neurotoxic, this compound exhibits beneficial properties such as increasing mucociliary clearance and reducing inflammation . This makes this compound a promising candidate for therapeutic applications, particularly in the treatment of respiratory diseases.
Properties
CAS No. |
776331-34-1 |
---|---|
Molecular Formula |
C39H60O8 |
Molecular Weight |
656.9 g/mol |
IUPAC Name |
(2E,4E)-7-[(1S,3R,5S,7S,8S,10R,12S,13S,15R,18S,20R,21S,24R)-20-[(3Z)-hexa-3,5-dienyl]-12,21-dihydroxy-7,10,15,21-tetramethyl-4,9,14,19,25-pentaoxapentacyclo[13.10.0.03,13.05,10.018,24]pentacosan-8-yl]-3,4-dimethylhepta-2,4-dienal |
InChI |
InChI=1S/C39H60O8/c1-8-9-10-11-15-33-37(5,42)19-16-30-31(43-33)17-20-38(6)35(44-30)23-32-36(47-38)28(41)24-39(7)34(45-32)22-27(4)29(46-39)14-12-13-25(2)26(3)18-21-40/h8-10,13,18,21,27-36,41-42H,1,11-12,14-17,19-20,22-24H2,2-7H3/b10-9-,25-13+,26-18+/t27-,28-,29-,30+,31-,32+,33+,34-,35-,36-,37-,38+,39+/m0/s1 |
InChI Key |
JPBOABGEVHVPNM-LPEULFRDSA-N |
Isomeric SMILES |
C[C@H]1C[C@H]2[C@@](C[C@@H]([C@H]3[C@H](O2)C[C@H]4[C@](O3)(CC[C@H]5[C@H](O4)CC[C@]([C@H](O5)CC/C=C\C=C)(C)O)C)O)(O[C@H]1CC/C=C(\C)/C(=C/C=O)/C)C |
Canonical SMILES |
CC1CC2C(CC(C3C(O2)CC4C(O3)(CCC5C(O4)CCC(C(O5)CCC=CC=C)(C)O)C)O)(OC1CCC=C(C)C(=CC=O)C)C |
Origin of Product |
United States |
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